Aluminum thiocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

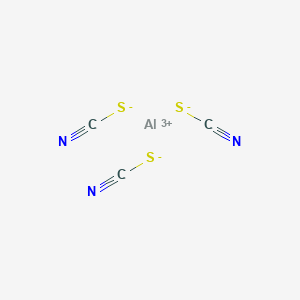

Structure

3D Structure of Parent

Properties

IUPAC Name |

aluminum;trithiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHNS.Al/c3*2-1-3;/h3*3H;/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLDTVCWUDCBME-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].C(#N)[S-].[Al+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3AlN3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80890502 | |

| Record name | Thiocyanic acid, aluminum salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-17-0 | |

| Record name | Aluminum thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, aluminum salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiocyanic acid, aluminum salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q554Q5L80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Aluminum Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum thiocyanate, with the chemical formula Al(SCN)₃, is an inorganic compound that presents as a yellow, solid powder.[1][2] It is a salt formed from the aluminum cation (Al³⁺) and the thiocyanate anion (SCN⁻). While not extensively characterized in biological systems or drug development, its unique chemical properties and reactivity, particularly in coordination chemistry, make it a compound of interest in various chemical applications, including as a mordant in the dyeing industry.[1][3] This technical guide provides a comprehensive overview of the known chemical properties of this compound, including detailed experimental protocols and visualizations of its chemical behavior.

Core Chemical Properties

A summary of the fundamental chemical and physical properties of this compound is presented in the table below. It is important to note that definitive experimental values for the melting and boiling points are not consistently reported in the literature, with strong indications that the compound decomposes at elevated temperatures. The provided boiling point of 146°C at 760 mmHg appears anomalous for an ionic salt and should be treated with caution.

| Property | Value | Source(s) |

| Chemical Formula | Al(SCN)₃ | [3] |

| Molecular Weight | 201.22 g/mol | [4] |

| Appearance | Yellow, solid powder | [1][2] |

| Solubility | Soluble in water; insoluble in alcohol and ether. | [1] |

| CAS Number | 538-17-0 | [1][3] |

| Decomposition | Decomposes upon heating. Specific decomposition temperature and products require further experimental verification. | [5] |

Synthesis of this compound

The most common method for the laboratory-scale synthesis of this compound is through a salt metathesis (double displacement) reaction in an aqueous solution. This involves the reaction of a soluble aluminum salt with a soluble thiocyanate salt.

Experimental Protocol: Synthesis via Salt Metathesis

Objective: To synthesize this compound by the reaction of aluminum chloride and potassium thiocyanate in an aqueous solution.

Materials:

-

Aluminum chloride (AlCl₃), anhydrous

-

Potassium thiocyanate (KSCN)

-

Distilled water

-

Ethanol (for washing)

-

Diethyl ether (for washing)

-

Beakers

-

Magnetic stirrer and stir bar

-

Filter funnel and filter paper

-

Evaporating dish

-

Vacuum desiccator

Procedure:

-

Preparation of Reactant Solutions:

-

Dissolve a stoichiometric amount of aluminum chloride in a minimal amount of distilled water in a beaker.

-

In a separate beaker, dissolve three molar equivalents of potassium thiocyanate in a minimal amount of distilled water.

-

-

Reaction:

-

Slowly add the potassium thiocyanate solution to the aluminum chloride solution while continuously stirring with a magnetic stirrer.

-

The reaction mixture will form this compound and potassium chloride as a byproduct, both of which will be in solution. AlCl₃(aq) + 3KSCN(aq) → Al(SCN)₃(aq) + 3KCl(aq)

-

-

Isolation and Purification:

-

To isolate the this compound, the solvent must be removed. This is typically achieved by gentle heating in an evaporating dish to concentrate the solution, followed by cooling to encourage crystallization. It is important to note that this compound is often obtained as a hydrate, and complete desolvation can be challenging.[6][7]

-

The resulting solid mixture of this compound and potassium chloride can be separated based on solubility differences. Since this compound is insoluble in ethanol and ether, washing the precipitate with these solvents can help remove the more soluble potassium chloride.

-

Filter the precipitate using a filter funnel and filter paper.

-

Wash the collected solid with small portions of cold ethanol, followed by diethyl ether, to remove any remaining impurities and to aid in drying.

-

-

Drying:

-

Dry the final product in a vacuum desiccator over a suitable desiccant to remove any residual solvent and water.

-

Safety Precautions:

-

Handle anhydrous aluminum chloride in a dry environment as it is hygroscopic and reacts exothermically with water.

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Solution Chemistry

In aqueous solutions, this compound exhibits complex coordination chemistry. The aluminum cation, Al³⁺, is a hard Lewis acid and readily coordinates with the thiocyanate anion, SCN⁻, which can act as an ambidentate ligand, binding through either the nitrogen or the sulfur atom. For hard cations like Al³⁺, coordination is predominantly through the nitrogen atom, forming isothiocyanate complexes.

Studies using Raman spectroscopy have shown that in aqueous solutions, a series of aquated complexes are formed through the stepwise displacement of water molecules from the hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺, by thiocyanate ligands.[8] The equilibrium between these species is dependent on the molar ratio of thiocyanate to aluminum.

The primary complex species identified in solution are:

-

[Al(NCS)(H₂O)₅]²⁺

-

[Al(NCS)₂(H₂O)₄]⁺

-

Al(NCS)₃(H₂O)₃

Aqueous Speciation Diagram

References

- 1. fishersci.com [fishersci.com]

- 2. aluminium thiocyanate | 538-17-0 [chemicalbook.com]

- 3. cpachem.com [cpachem.com]

- 4. Method of preparing anhydrous aluminium chloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Synthesis of Crystalline Aluminum Thiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of potential synthesis methods for crystalline aluminum thiocyanate, Al(SCN)₃. While the synthesis of this compound in aqueous solutions is known, leading to various hydrated complexes, the isolation of a crystalline, anhydrous form presents a significant challenge and is not well-documented in current literature.[1][2] This document outlines theoretical and practical approaches based on established principles of inorganic synthesis, including salt metathesis and hydrothermal techniques. Detailed experimental protocols, data presentation, and workflow visualizations are provided to serve as a comprehensive resource for researchers aiming to synthesize and characterize this compound.

Introduction

This compound, Al(SCN)₃, is a compound of interest due to the versatile coordination chemistry of the thiocyanate ligand. The thiocyanate anion (SCN⁻) is an ambidentate ligand, capable of coordinating to a metal center through either the nitrogen or the sulfur atom.[1] For hard metal cations like aluminum(III), coordination is expected to occur predominantly through the nitrogen atom, forming an isothiocyanate complex.[1][3]

In aqueous solutions, the interaction between Al³⁺ and SCN⁻ ions leads to the formation of a series of aquated complexes, such as [Al(NCS)(H₂O)₅]²⁺, [Al(NCS)₂(H₂O)₄]⁺, and the neutral Al(NCS)₃(H₂O)₃.[1][4] The isolation of a pure, crystalline, and anhydrous form of this compound from these solutions is challenging due to the strong hydration of the aluminum ion and the difficulty of removing coordinated water molecules without inducing hydrolysis or decomposition.[1][2]

This guide presents two primary methodologies that offer promising routes to obtaining crystalline this compound: Salt Metathesis and Hydrothermal Synthesis. The protocols provided are based on analogous syntheses of other metal thiocyanates and general principles of inorganic chemistry.[5]

Proposed Synthesis Methodologies

Salt Metathesis (Double Displacement)

Salt metathesis is a conventional and accessible method for preparing inorganic salts.[1] This approach involves the reaction of a soluble aluminum salt with a soluble thiocyanate salt, leading to the precipitation of the desired product or its formation in solution followed by crystallization. The choice of solvent is critical in directing the reaction towards an anhydrous product.

This method involves the initial formation of a hydrated this compound complex in an aqueous solution, followed by attempts to crystallize and dehydrate the product.

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Prepare a 1.0 M aqueous solution of aluminum chloride (AlCl₃) or aluminum sulfate (Al₂(SO₄)₃).

-

Prepare a 3.0 M aqueous solution of potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN). A stoichiometric excess of the thiocyanate salt is used to favor the formation of the trisubstituted complex.

-

-

Reaction:

-

Slowly add the aluminum salt solution to the vigorously stirred thiocyanate salt solution at room temperature. The reaction is as follows: Al³⁺(aq) + 3SCN⁻(aq) → Al(SCN)₃(aq)

-

The formation of a soluble this compound complex is expected.

-

-

Crystallization:

-

Slowly evaporate the solvent from the resulting solution at a controlled temperature (e.g., 40-50 °C) under reduced pressure. This should lead to the crystallization of a hydrated form of this compound.

-

-

Isolation and Dehydration:

-

Isolate the crystals by filtration and wash with a small amount of ice-cold deionized water to remove soluble byproducts (e.g., KCl).

-

Dry the crystals under vacuum. Attempt dehydration by gentle heating under a high vacuum, carefully monitoring for any signs of decomposition.

-

To circumvent the formation of stable hydrates, a non-aqueous solvent in which the this compound is soluble but the byproduct salt is not can be employed.

Experimental Protocol:

-

Reactant Preparation:

-

Use anhydrous aluminum chloride (AlCl₃).

-

Use a soluble thiocyanate salt such as potassium thiocyanate (KSCN). Ensure all reactants and solvents are rigorously dried.

-

-

Solvent Selection:

-

Choose a dry, polar, aprotic solvent such as acetonitrile or acetone, in which Al(SCN)₃ is expected to be soluble, while the byproduct (e.g., KCl) is insoluble.

-

-

Reaction:

-

In an inert atmosphere (e.g., a glovebox), dissolve anhydrous AlCl₃ in the chosen solvent.

-

Separately, prepare a solution or suspension of KSCN in the same solvent.

-

Slowly add the KSCN solution/suspension to the AlCl₃ solution with vigorous stirring. The reaction is: AlCl₃(solv) + 3KSCN(solv) → Al(SCN)₃(solv) + 3KCl(s)

-

A precipitate of KCl should form.

-

-

Isolation of Product:

-

Stir the reaction mixture for several hours to ensure complete reaction.

-

Remove the precipitated KCl by filtration under an inert atmosphere.

-

The filtrate contains the desired this compound.

-

-

Crystallization:

-

Slowly evaporate the solvent from the filtrate under reduced pressure to induce crystallization.

-

Alternatively, crystallization can be induced by the vapor diffusion of a less polar solvent (e.g., diethyl ether or hexane) into the solution.

-

-

Final Product Handling:

-

Isolate the resulting crystals by filtration, wash with a small amount of the non-polar solvent, and dry under a high vacuum.

-

Store the final product under an inert atmosphere due to its likely hygroscopic nature.

-

Hydrothermal Synthesis

Hydrothermal synthesis is a powerful technique for producing crystalline materials from aqueous solutions under elevated temperatures and pressures.[1] This method can promote the growth of high-quality single crystals.

Experimental Protocol:

-

Precursor Mixture:

-

In a Teflon-lined stainless-steel autoclave, combine an aluminum source (e.g., aluminum nitrate, Al(NO₃)₃·9H₂O) and a thiocyanate source (e.g., ammonium thiocyanate, NH₄SCN) in a 1:3 molar ratio.

-

Add a minimal amount of deionized water to dissolve the precursors. The pH of the initial solution may be adjusted with a mineral acid (e.g., HNO₃) to control hydrolysis.

-

-

Sealing and Heating:

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to a temperature in the range of 120-180 °C for a period of 24-72 hours. The elevated temperature and pressure can facilitate the formation of a crystalline product.

-

-

Cooling and Crystal Recovery:

-

Slowly cool the autoclave to room temperature over several hours to promote the growth of larger crystals.

-

Open the autoclave and collect the crystalline product by filtration.

-

-

Washing and Drying:

-

Wash the crystals with deionized water and then with a low-boiling-point organic solvent like ethanol or acetone to aid in drying.

-

Dry the final product in a desiccator or under a mild vacuum at room temperature.

-

Data Presentation: Comparison of Synthesis Methods

| Parameter | Aqueous Salt Metathesis | Non-Aqueous Salt Metathesis | Hydrothermal Synthesis |

| Aluminum Source | AlCl₃, Al₂(SO₄)₃ | Anhydrous AlCl₃ | Al(NO₃)₃·9H₂O |

| Thiocyanate Source | KSCN, NaSCN | KSCN, NH₄SCN | NH₄SCN |

| Solvent | Water | Acetonitrile, Acetone | Water |

| Temperature | Room temp. for reaction, 40-50 °C for crystallization | Room Temperature | 120-180 °C |

| Pressure | Atmospheric / Reduced | Atmospheric / Reduced | Autogenous |

| Reaction Time | Hours | Hours | 24-72 hours |

| Expected Product Form | Hydrated Crystalline Solid | Anhydrous Crystalline Solid | Crystalline Solid (potentially hydrated) |

| Key Challenge | Dehydration without decomposition | Strict anhydrous conditions required | Potential for byproduct formation |

| Product Purity | Moderate to High | High | High |

Visualization of Experimental Workflows

Caption: Workflow for Aqueous and Non-Aqueous Salt Metathesis.

Caption: Workflow for Hydrothermal Synthesis.

Characterization of Crystalline this compound

Once a crystalline product is obtained, a thorough characterization is essential to confirm its identity, purity, and structure. Key analytical techniques include:

-

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method to determine the crystal structure, including bond lengths, bond angles, and the coordination environment of the aluminum ion.

-

Powder X-ray Diffraction (PXRD): Used to assess the crystallinity and phase purity of the bulk sample.

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are crucial for confirming the coordination mode of the thiocyanate ligand. The C-N stretching frequency is typically higher for N-bonded isothiocyanates compared to S-bonded thiocyanates.

-

Elemental Analysis: To determine the elemental composition (Al, S, C, N) and confirm the stoichiometry of the compound.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the compound and determine the presence of any coordinated or lattice water molecules.

Safety Considerations

-

Thiocyanate salts and their solutions can be toxic if ingested or if they come into contact with acids, which can liberate toxic hydrogen cyanide gas.

-

Anhydrous aluminum chloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a dry environment.

-

Hydrothermal synthesis involves high temperatures and pressures, and appropriate safety precautions must be taken when using autoclaves.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments. All work should be conducted in a well-ventilated fume hood.

Conclusion

The synthesis of crystalline this compound is a challenging yet achievable goal for inorganic chemists. This guide has outlined three plausible synthetic routes based on established chemical principles. The non-aqueous salt metathesis method appears to be the most promising for obtaining an anhydrous product, provided that stringent anhydrous conditions are maintained. Hydrothermal synthesis also presents a viable route for obtaining high-quality crystalline material. The successful synthesis and characterization of crystalline this compound would be a valuable contribution to the field of coordination chemistry and could open up new avenues for its application in materials science and catalysis.

References

An In-depth Technical Guide to the Solubility of Aluminum Thiocyanate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility characteristics of aluminum thiocyanate. While qualitative data indicates its solubility in water and insolubility in non-polar organic solvents, a thorough review of scientific literature reveals a notable absence of specific quantitative solubility data (e.g., g/100 mL at various temperatures). This guide summarizes the available qualitative information, presents detailed experimental protocols for determining precise solubility values, and explores the complex aqueous chemistry of this compound. The methodologies and diagrams provided herein are intended to equip researchers with the necessary tools to investigate the solubility of this compound in their specific applications.

Solubility Data

Table 2.1: Quantitative Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| Various | Data not available in cited literature. |

Table 2.2: Quantitative Solubility of this compound in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility |

| Ethanol | Various | Insoluble (qualitative)[1][2] |

| Ether | Various | Insoluble (qualitative)[1][2] |

| Methanol | Various | Data not available in cited literature. |

| Dimethylformamide (DMF) | Various | Data not available in cited literature. |

| Acetone | Various | Data not available in cited literature. |

Aqueous Chemistry: Complex Formation

In aqueous solutions, aluminum(III) ions form a series of aquated complexes with thiocyanate ions. This process involves the stepwise displacement of water molecules from the hydration shell of the aluminum ion by thiocyanate ligands.[5][6] The coordination of the thiocyanate ligand to the hard aluminum(III) cation occurs predominantly through the nitrogen atom.[5] The equilibria involved are dependent on the molar ratio of thiocyanate to aluminum(III).

The following species have been identified in aqueous solutions:

-

[Al(H₂O)₆]³⁺ : The fully aquated aluminum ion, prevalent in the absence of thiocyanate.

-

[Al(NCS)(H₂O)₅]²⁺ : Formed at low thiocyanate concentrations.[6]

-

[Al(NCS)₂(H₂O)₄]⁺ : Appears as the thiocyanate concentration increases.[6]

-

Al(NCS)₃(H₂O)₃ : A neutral complex that forms at higher thiocyanate concentrations.[6]

Experimental Protocols

Given the absence of published quantitative data, the following protocols are provided as detailed methodologies for determining the solubility of this compound.

Protocol for Determining Solubility in Water at Various Temperatures

This method is adapted from standard procedures for determining the solubility of inorganic salts as a function of temperature.[7][8][9]

4.1.1 Materials and Equipment

-

This compound (analytical grade)

-

Distilled or deionized water

-

25 x 200 mm test tube with a two-hole rubber stopper

-

Calibrated thermometer (-10 to 110 °C)

-

Wire stirrer

-

Beaker (for water bath)

-

Hot plate with magnetic stirring capability

-

Analytical balance

-

Buret and stand

4.1.2 Procedure

-

Accurately weigh approximately 5-10 grams of this compound and transfer it to the large test tube. Record the exact mass.

-

Add a measured volume (e.g., 10 mL) of distilled water to the test tube using a buret.

-

Insert the thermometer and wire stirrer through the holes in the rubber stopper and place the stopper in the test tube. The thermometer bulb should be fully submerged in the solution.

-

Place the test tube in a beaker of water on a hot plate to create a water bath.

-

Gently heat the water bath while continuously stirring the this compound solution until all the solid has dissolved.

-

Once all the solid is dissolved, turn off the heat and remove the test tube from the water bath.

-

Allow the solution to cool while continuing to stir. Carefully observe the solution for the first appearance of crystals.

-

Record the temperature at which crystallization begins. This is the saturation temperature for the prepared concentration.

-

Add a precise volume of distilled water (e.g., 2 mL) from the buret to the test tube.

-

Re-heat the solution in the water bath until all the crystals have dissolved.

-

Repeat steps 6-9 for several additions of water to obtain saturation temperatures for a range of concentrations.

4.1.3 Data Analysis

-

For each measurement, calculate the concentration of the saturated solution in grams of this compound per 100 g of water.

-

Plot the solubility ( g/100 g H₂O) on the y-axis against the saturation temperature (°C) on the x-axis to generate a solubility curve.

Protocol for Determining Solubility in Organic Solvents

This protocol outlines a general method for determining the solubility of an inorganic salt in an organic solvent at a specific temperature.

4.2.1 Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvent (e.g., methanol, ethanol, DMF)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Vials with airtight caps

-

Syringe filters (solvent-compatible)

-

Gravimetric analysis equipment (evaporating dish, oven) or a suitable analytical instrument (e.g., ICP-OES for aluminum analysis).

4.2.2 Procedure

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume or mass of the organic solvent to each vial.

-

Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to avoid transferring any undissolved solid.

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or under gentle heat).

-

Once the solvent is removed, dry the remaining solid in an oven at a suitable temperature until a constant weight is achieved.

-

The mass of the dissolved this compound can be determined by the difference in the weight of the evaporating dish before and after drying.

-

Alternatively, the concentration of aluminum in the filtered solution can be determined using analytical techniques such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), from which the concentration of this compound can be calculated.

4.2.3 Data Analysis

-

Calculate the solubility as the mass of dissolved this compound per volume or mass of the solvent (e.g., g/100 mL or g/100 g).

Experimental Workflow and Logic

The determination of solubility follows a logical workflow, from initial qualitative assessment to precise quantitative measurement.

Conclusion

This technical guide consolidates the currently available information on the solubility of this compound. It highlights a significant gap in the scientific literature regarding quantitative solubility data. To address this, detailed and adaptable experimental protocols for determining solubility in both aqueous and organic media have been provided. Furthermore, the guide elucidates the complex equilibria of this compound in aqueous solutions. The provided workflows and diagrams serve as practical tools for researchers in their experimental design and data interpretation. It is recommended that researchers requiring precise solubility data for their applications perform the experimental determinations outlined in this guide.

References

- 1. aluminium thiocyanate CAS#: 538-17-0 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | 538-17-0 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. fountainheadpress.com [fountainheadpress.com]

- 8. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 9. Untitled [faculty.uml.edu]

Unraveling the Thermal Stability of Aluminum Thiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Aluminum Thiocyanate

This compound is an inorganic compound that is known to be challenging to synthesize and isolate in a pure, anhydrous form, often existing as a hydrate.[1] Its characterization typically involves spectroscopic and diffraction techniques to confirm its structure and bonding.[1] The thiocyanate ligand (SCN⁻) is ambidentate, meaning it can coordinate to a metal ion through either the nitrogen or the sulfur atom. In the case of aluminum(III), a hard Lewis acid, coordination is expected to occur through the nitrogen atom, forming an isothiocyanate complex.[1]

Determining Thermal Stability: Experimental Protocols

The thermal stability and decomposition profile of a compound like this compound are best investigated using thermal analysis techniques. The two primary methods for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for identifying the temperature at which a material begins to decompose, the kinetics of the decomposition, and the mass of the resulting residue.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the sample.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 800 °C).

-

Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting TGA curve plots percent mass loss versus temperature.

-

Data Analysis: The onset temperature of decomposition is determined from the point of significant mass loss on the TGA curve. The temperatures at which the rate of mass loss is maximum can be identified from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as phase transitions (melting, crystallization) and chemical reactions (decomposition), and to quantify the enthalpy changes associated with these events.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum or other suitable pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a temperature range relevant to the expected decomposition.

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: Exothermic or endothermic peaks on the DSC curve indicate thermal events. The onset temperature of a peak corresponding to decomposition provides information about the thermal stability. The area under the peak is proportional to the enthalpy of the reaction.

| Parameter | Thermogravimetric Analysis (TGA) | Differential Scanning Calorimetry (DSC) |

| Principle | Measures mass change vs. temperature | Measures heat flow vs. temperature |

| Sample Size | 1-10 mg | 1-5 mg |

| Typical Heating Rate | 5-20 °C/min | 5-20 °C/min |

| Atmosphere | Inert (N₂, Ar) or reactive (Air, O₂) | Inert (N₂, Ar) or reactive (Air, O₂) |

| Crucible Material | Alumina, Platinum, Aluminum | Aluminum, Copper, Gold-plated Steel |

| Primary Output | Mass loss curve (TG), Derivative mass loss curve (DTG) | Heat flow curve |

| Key Information | Decomposition temperature, residual mass, decomposition kinetics | Transition temperatures, enthalpy of reaction (decomposition, melting) |

Experimental Workflow for Thermal Analysis

The logical flow of experiments to determine the thermal decomposition temperature of a compound like this compound is outlined below.

Expected Thermal Decomposition Behavior

While specific data for this compound is unavailable, the decomposition of other metal thiocyanates can provide insights into its likely behavior. The thermal decomposition of metal thiocyanates can be complex, yielding various products depending on the metal and the reaction conditions.

The decomposition of the thiocyanate ion (SCN⁻) itself can lead to the formation of species such as cyanide (CN⁻), sulfur (S), and various gaseous products. For a metal thiocyanate, the decomposition pathway is influenced by the metal's redox properties and its affinity for the resulting decomposition products.

A plausible, though unconfirmed, decomposition pathway for this compound under inert conditions could involve the formation of aluminum sulfide (Al₂S₃), aluminum nitride (AlN), and volatile carbon and sulfur-containing species.

References

The Stability of Aluminum Thiocyanate: A Technical Assessment

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum thiocyanate, an inorganic compound with the formula Al(SCN)₃, presents a nuanced stability profile of significant interest in various chemical and pharmaceutical applications. While often cataloged as "stable" in general chemical databases, a deeper investigation reveals a more complex reality. This technical guide synthesizes available data to provide a comprehensive understanding of the stability of this compound, focusing on its behavior in solid and solution states, the challenges associated with its anhydrous form, and its decomposition pathways. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this compound in their work.

Chemical and Physical Properties

This compound is a yellow, solid powder that is soluble in water but insoluble in alcohol and ether.[1][2] The thiocyanate ligand (SCN⁻) is ambidentate, meaning it can coordinate to a metal center through either the sulfur or the nitrogen atom. In the case of aluminum(III), a hard metal cation, coordination occurs through the nitrogen atom, forming an isothiocyanate complex.[3]

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 538-17-0 | [1] |

| Molecular Formula | Al(SCN)₃ | [1] |

| Molecular Weight | 201.22 g/mol | [4] |

| Appearance | Yellow powder | [1][2] |

| Solubility | Soluble in water; insoluble in alcohol, ether | [1][2] |

Stability in the Solid State

The Challenge of the Anhydrous Form

A critical aspect of this compound's stability is the pronounced difficulty in obtaining its anhydrous form. Syntheses conducted in aqueous media invariably yield hydrated species.[5][6] The complete removal of water from these hydrates to yield anhydrous this compound is reported to be challenging, suggesting a strong affinity of the aluminum center for water molecules.[5] This affinity is a key factor in the compound's overall stability.

This compound Etherate: An Insight into Instability

Research into the synthesis of this compound in non-aqueous media has led to the formation of an etherate complex, Al(SCN)₃·2Et₂O. This compound is described as exceedingly hygroscopic and unstable when exposed to air, where it deliquesces and decomposes into a syrup. This observation strongly indicates that unsolvated or weakly solvated this compound is inherently unstable under ambient conditions, readily coordinating with atmospheric moisture.

General Stability Classification

Despite the instability of the anhydrous form, commercially available this compound, which is likely a hydrated form, is generally classified as "Stable".[1][2][7][8] This classification likely refers to its stability under controlled, dry conditions and does not fully capture its reactivity towards moisture.

Stability in Aqueous Solution

In aqueous solutions, the stability of this compound is influenced by several equilibria, including complex formation and hydrolysis.

Formation of Thiocyanate Complexes

Aluminum(III) ions form a series of complexes with thiocyanate ions in a stepwise manner. The formation of the initial complex, [Al(NCS)(H₂O)₅]²⁺, has been characterized, and its stability constant provides insight into the strength of the Al-NCS bond in an aqueous environment.

Table 2: Stability Constant for this compound Complex Formation in Aqueous Solution

| Equilibrium | Log K | Reference(s) |

| Al(H₂O)₆³⁺ + SCN⁻ ⇌ [Al(NCS)(H₂O)₅]²⁺ + H₂O | 0.42 | - |

This relatively low stability constant indicates that the formation of the monothiocyanate complex is not overwhelmingly favored, and a significant proportion of free aquated aluminum ions will exist in equilibrium, especially at lower thiocyanate concentrations.

Hydrolysis of the Aluminum Cation

The aluminum(III) ion is highly susceptible to hydrolysis in aqueous solutions, a process that competes with thiocyanate complexation.[9] The Al³⁺ ion strongly interacts with water molecules, leading to the formation of various mono- and polynuclear hydroxo complexes, such as [Al(OH)(H₂O)₅]²⁺, [Al(OH)₂(H₂O)₄]⁺, and larger polymeric species.[9] This hydrolysis is pH-dependent and can lead to the precipitation of aluminum hydroxide, particularly in neutral to basic conditions. The formation of these stable hydroxo complexes can significantly impact the speciation of aluminum in a thiocyanate-containing solution.

Decomposition Pathways

Thermal Decomposition

At elevated temperatures, metal thiocyanates are known to decompose. The decomposition products can include the corresponding metal sulfide, cyanide, or other complex species. For thiocyanate corrosion inhibitors, decomposition is noted at temperatures of 350°F (177°C) and higher, potentially yielding hydrogen sulfide (H₂S) or elemental sulfur.

A plausible, though unconfirmed, thermal decomposition pathway for this compound could involve the formation of aluminum sulfide (Al₂S₃) and the release of volatile cyanogen ((CN)₂) or other nitrogen and sulfur-containing compounds.

Hydrolytic Decomposition

In aqueous solutions, the primary "decomposition" pathway is hydrolysis, as discussed previously. The strong Al-O bonds formed in hydroxo complexes are thermodynamically favored over the Al-NCS bond, especially in neutral or alkaline conditions. This leads to the displacement of the thiocyanate ligand by hydroxide ions.

Experimental Protocols

Detailed experimental protocols for the quantitative stability analysis of this compound are scarce in the literature. However, standard methodologies can be outlined for its synthesis and characterization.

Synthesis of Hydrated this compound (Aqueous Metathesis)

Principle: A soluble aluminum salt is reacted with a soluble thiocyanate salt in an aqueous solution, leading to the formation of this compound in solution. Isolation typically yields a hydrated solid.

Exemplary Protocol:

-

Prepare equimolar aqueous solutions of aluminum chloride (AlCl₃) and potassium thiocyanate (KSCN).

-

Slowly add the KSCN solution to the AlCl₃ solution with constant stirring.

-

The resulting solution contains this compound.

-

To isolate a solid product, the solution can be concentrated by slow evaporation under reduced pressure. The resulting solid will be a hydrated form of this compound.

Characterization of Stability

Thermogravimetric Analysis (TGA):

-

A sample of this compound (preferably in a controlled atmosphere, e.g., nitrogen or argon) is heated at a constant rate in a TGA instrument.[10]

-

The mass of the sample is continuously monitored as a function of temperature.

-

Weight loss steps correspond to the loss of water of hydration and subsequent decomposition of the compound.

-

Coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer allows for the identification of the evolved gases during decomposition.[11]

Hydrolysis Studies:

-

Prepare an aqueous solution of this compound of a known concentration.

-

Monitor the pH of the solution over time. A decrease in pH would indicate hydrolysis and the formation of H⁺ ions.

-

Utilize techniques such as NMR or Raman spectroscopy to identify the different aluminum species in solution at various pH values and time points.

Visualizations

Caption: Aqueous synthesis of hydrated this compound.

Caption: Potential decomposition pathways for this compound.

Conclusion

References

- 1. guidechem.com [guidechem.com]

- 2. aluminium thiocyanate CAS#: 538-17-0 [m.chemicalbook.com]

- 3. Transition metal complexes of thiocyanate - Wikipedia [en.wikipedia.org]

- 4. merckindex.rsc.org [merckindex.rsc.org]

- 5. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. aluminium thiocyanate | 538-17-0 [chemicalbook.com]

- 9. Hydrolysis of Al3+ in Aqueous Solutions: Experiments and Ab Initio Simulations [mdpi.com]

- 10. tainstruments.com [tainstruments.com]

- 11. researchgate.net [researchgate.net]

Coordination chemistry of aluminum (III) with thiocyanate ligands

An In-depth Technical Guide to the Coordination Chemistry of Aluminum (III) with Thiocyanate Ligands

Executive Summary

Aluminum (III), a hard metal cation, exhibits distinct coordination chemistry with the ambidentate thiocyanate (SCN⁻) ligand. This guide provides a comprehensive overview of the fundamental principles governing this interaction, focusing on synthesis, coordination equilibria in aqueous solutions, structural characteristics, and the experimental methodologies used for characterization. In aqueous media, the formation of aluminum-thiocyanate complexes proceeds via a stepwise displacement of water molecules from the hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺. Spectroscopic evidence confirms the formation of species such as [Al(NCS)(H₂O)₅]²⁺, [Al(NCS)₂(H₂O)₄]⁺, and neutral Al(NCS)₃(H₂O)₃. Consistent with Hard and Soft Acid and Base (HSAB) theory, aluminum(III) preferentially coordinates with the nitrogen atom of the thiocyanate ligand. This document synthesizes the current understanding, presents available quantitative data, details experimental protocols, and highlights areas for future research.

Synthesis and General Properties

The synthesis of aluminum thiocyanate complexes is most commonly achieved through salt metathesis reactions.[1] However, the preparation of anhydrous this compound is challenging, as the strong affinity of the Al³⁺ ion for water typically results in the formation of stable hydrates.[2][3] Attempts to fully desolvate these hydrated compounds are often unsuccessful.[3][4]

Key Properties:

-

Coordination Preference: As a hard metal cation, aluminum(III) preferentially binds to the hard nitrogen donor atom of the thiocyanate ligand, forming isothiocyanate complexes.[1][5]

-

Ambidentate Ligand: The thiocyanate ion (SCN⁻) is an ambidentate ligand, capable of coordinating through either the nitrogen or sulfur atom.[1]

-

Hydrolysis: In aqueous solutions, the chemistry of Al(III) is significantly influenced by hydrolysis, where coordinated water molecules deprotonate to form various hydroxo complexes, particularly as the pH increases above 5.[6][7] This can compete with ligand substitution reactions.

Coordination Equilibria in Aqueous Solution

The interaction between the hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺, and thiocyanate ions in aqueous solution involves the sequential replacement of coordinated water molecules.[8] Raman spectroscopy studies have been crucial in identifying the various complex species that form as the molar ratio of thiocyanate to aluminum is increased.[1][8]

The primary species identified are:

-

[Al(NCS)(H₂O)₅]²⁺: The monosubstituted complex, dominant at low SCN⁻/Al³⁺ molar ratios (R≤1).[8]

-

[Al(NCS)₂(H₂O)₄]⁺: The disubstituted complex, which appears in solutions where R≥1.[8]

-

Al(NCS)₃(H₂O)₃: A neutral, trisubstituted complex that forms at higher molar ratios (R≥4).[8]

In all these identified aqueous complexes, the thiocyanate ligand is coordinated through the nitrogen atom.[1][8]

References

- 1. This compound | 538-17-0 | Benchchem [benchchem.com]

- 2. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Transition metal complexes of thiocyanate - Wikipedia [en.wikipedia.org]

- 6. A Review on Coordination Properties of Al(III) and Fe(III) toward Natural Antioxidant Molecules: Experimental and Theoretical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Thermodynamic Stability of Aluminum Thiocyanate Complexes in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermodynamic stability of aluminum thiocyanate complexes in aqueous solutions. Due to the nature of the aluminum(III) ion as a hard Lewis acid, its interaction with the ambidentate thiocyanate ligand is of significant interest in coordination chemistry and has implications for various applications, including analytical chemistry and the understanding of aluminum's behavior in biological systems. This document summarizes the available quantitative data, details relevant experimental protocols, and presents logical workflows for the characterization of these complexes.

Introduction to this compound Complexation

Aluminum(III) in aqueous solution exists as the hexaaqua ion, [Al(H₂O)₆]³⁺. The formation of this compound complexes involves the stepwise displacement of these coordinated water molecules by thiocyanate (SCN⁻) ions. Based on Hard and Soft Acid and Base (HSAB) theory, the hard Al³⁺ cation preferentially coordinates with the nitrogen end of the thiocyanate ligand, forming isothiocyanate complexes.

Spectroscopic studies, primarily Raman spectroscopy, have been instrumental in identifying the species present in solution. Research has confirmed the formation of at least three successive complexes:

-

[Al(NCS)(H₂O)₅]²⁺

-

[Al(NCS)₂(H₂O)₄]⁺

-

Al(NCS)₃(H₂O)₃

The coordination is consistently through the nitrogen atom, as expected for the hard aluminum(III) ion.[1]

Quantitative Thermodynamic Data

The available quantitative data on the thermodynamic stability of this compound complexes is notably limited in the scientific literature. Early studies using spectrophotometric and potentiometric methods were often unable to detect significant complex formation.[2] More recent and sensitive spectroscopic techniques have provided qualitative and some quantitative insights.

Table 1: Stepwise Stability Constant for this compound Complex Formation

| Equilibrium Reaction | Stepwise Stability Constant (log K₁) | Temperature (°C) | Ionic Strength (M) | Method | Reference |

| [Al(H₂O)₆]³⁺ + SCN⁻ ⇌ [Al(NCS)(H₂O)₅]²⁺ + H₂O | 0.42 | Not Specified | Not Specified | Raman Spectroscopy | [3] |

Note: The precise experimental conditions (temperature, ionic strength, and solvent) for this reported value are not detailed in the available literature, which should be a consideration for its application.

Experimental Protocols for Characterization

The determination of stability constants for this compound complexes requires sensitive spectroscopic techniques due to their relatively low stability. The following sections describe detailed methodologies for Raman and ²⁷Al NMR spectroscopy, which are the primary methods employed for studying these systems.

Raman Spectroscopic Determination of Complex Speciation and Stability

Raman spectroscopy is a powerful non-invasive technique for identifying and quantifying different complex species in solution by analyzing their vibrational modes. The C≡N and C-S stretching frequencies of the thiocyanate ligand are particularly sensitive to its coordination environment.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a standardized stock solution of Al(ClO₄)₃ or Al(NO₃)₃ (e.g., 1.0 M) in deionized water. Perchlorate or nitrate salts are preferred as they are non-coordinating anions.

-

Prepare a standardized stock solution of KSCN or NaSCN (e.g., 2.0 M) in deionized water.

-

Prepare a stock solution of an inert salt (e.g., NaClO₄) to maintain constant ionic strength.

-

-

Sample Preparation for Analysis:

-

Prepare a series of solutions with a constant concentration of Al³⁺ (e.g., 0.5 M) and varying concentrations of SCN⁻. The molar ratios (SCN⁻/Al³⁺) should typically range from 0.5 to 10 to observe the formation of successive complexes.[4]

-

Maintain a constant ionic strength in all solutions by adding the appropriate amount of the inert salt stock solution.

-

The pH of the solutions should be kept acidic (e.g., pH < 2) to prevent the hydrolysis of the Al³⁺ ion.

-

-

Raman Data Acquisition:

-

Use a high-resolution Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).

-

Acquire spectra for each solution in a quartz cuvette.

-

Record the spectra over a relevant wavenumber range that includes the ν(C≡N) (approx. 2050-2150 cm⁻¹) and ν(C-S) (approx. 700-800 cm⁻¹) stretching bands of the thiocyanate ligand.

-

Ensure consistent data acquisition parameters (laser power, integration time, number of accumulations) for all samples.

-

-

Data Analysis and Stability Constant Calculation:

-

Perform baseline correction and normalization of the Raman spectra.

-

Deconvolute the overlapping bands in the ν(C≡N) and ν(C-S) regions to identify the contributions from free SCN⁻ and the different Al(NCS)n³⁻ⁿ complexes. Each species will have a characteristic peak position.

-

Use factor analysis or other multivariate chemometric methods to determine the number of independent species present in the solutions and to reconstruct their individual spectra.[3]

-

Calculate the concentration of each species in each solution from the areas of their respective deconvoluted peaks. The molar scattering coefficient of the ν(C≡N) band can often be assumed to be the same for all species, simplifying the quantification.[4]

-

With the equilibrium concentrations of [Al³⁺], [SCN⁻], and the various complexes determined, calculate the stepwise stability constants (Kₙ).

-

²⁷Al NMR Spectroscopy for Studying Ligand Exchange and Complex Formation

²⁷Al is a quadrupolar nucleus with 100% natural abundance, making it a sensitive probe for the coordination environment of aluminum. Changes in the chemical shift and line width of the ²⁷Al NMR signal can provide information on ligand exchange kinetics and the formation of different complexes.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare stock solutions of Al³⁺ and SCN⁻ as described for the Raman spectroscopy protocol. A D₂O-based solvent is required for the NMR lock.

-

Use a non-coordinating counter-ion for the aluminum salt (e.g., Al(ClO₄)₃).

-

-

Sample Preparation for NMR Analysis:

-

Prepare a series of NMR tubes with a constant concentration of Al³⁺ (e.g., 0.05 M) and varying SCN⁻/Al³⁺ molar ratios.

-

Maintain constant ionic strength and pH across the series.

-

Include a reference sample of [Al(H₂O)₆]³⁺ (from the Al(ClO₄)₃ stock solution in D₂O) for chemical shift referencing (δ = 0 ppm).

-

-

²⁷Al NMR Data Acquisition:

-

Use a high-field NMR spectrometer.

-

Acquire ²⁷Al NMR spectra at a constant temperature (e.g., 25 °C).

-

Use a single-pulse experiment with a short pulse width (e.g., corresponding to a 30° flip angle) and a sufficient relaxation delay.

-

The spectral width should be large enough to encompass the signals of all expected aluminum species.

-

-

Data Analysis:

-

Process the spectra (Fourier transformation, phasing, and baseline correction).

-

The formation of isothiocyanate complexes will result in new signals downfield from the [Al(H₂O)₆]³⁺ signal at 0 ppm.

-

Integrate the signals corresponding to the different aluminum species ([Al(H₂O)₆]³⁺ and [Al(NCS)n(H₂O)₆₋ₙ]³⁻ⁿ) to determine their relative concentrations at equilibrium.

-

Calculate the stability constants from the equilibrium concentrations of the different species.

-

Variable-temperature ²⁷Al NMR can be used to study the kinetics of ligand exchange between the different complex species.

-

Visualizations

Signaling Pathways and Workflows

References

An In-depth Technical Guide to the Formation of Hydrated Aluminum Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of hydrated aluminum thiocyanate. It covers the fundamental principles of its synthesis, the intricate stepwise formation of its complexes in aqueous solutions, and detailed characterization methodologies. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development by consolidating experimental protocols, quantitative data, and visual representations of the underlying chemical processes.

Introduction

This compound, particularly in its hydrated form, is a compound of interest due to the versatile coordination chemistry of the thiocyanate ligand. The interaction between the hard Lewis acidic aluminum(III) ion and the ambidentate thiocyanate (SCN⁻) anion in aqueous media leads to the formation of a series of hydrated complexes. Understanding the formation and properties of these species is crucial for various applications, including in synthesis, as a mordant in the dyeing industry, and potentially in the development of novel therapeutic agents or delivery systems. This guide will delve into the synthesis, structure, and characterization of hydrated this compound.

Synthesis of Hydrated this compound

The most common and straightforward method for the synthesis of hydrated this compound is through a salt metathesis reaction, also known as a double displacement reaction, in an aqueous solution.[1] This involves the reaction of a soluble aluminum salt with a soluble thiocyanate salt.

General Reaction

The general chemical equation for this synthesis is:

Al³⁺(aq) + 3SCN⁻(aq) + nH₂O(l) → Al(NCS)₃·nH₂O(aq)

Commonly used aluminum precursors include aluminum chloride (AlCl₃) and aluminum nitrate (Al(NO₃)₃). The thiocyanate source is typically potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN).[1]

The reaction can be represented as:

AlCl₃(aq) + 3KSCN(aq) → Al(NCS)₃(aq) + 3KCl(aq)[1]

It is important to note that this compound readily forms stable hydrates, and obtaining the anhydrous form is challenging as attempts at desolvation often lead to decomposition.[2][3]

Experimental Protocols

While a single, standardized protocol for the synthesis and isolation of a specific hydrated this compound crystal is not widely documented, a general procedure can be outlined based on established chemical principles.

Preparation of an Aqueous Solution of Hydrated this compound

This protocol describes the in-situ formation of hydrated this compound complexes in an aqueous solution for analytical studies, such as Raman spectroscopy.

Materials:

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Potassium thiocyanate (KSCN)

-

Deionized water

Procedure:

-

Prepare stock solutions of Al(NO₃)₃·9H₂O and KSCN of known concentrations in deionized water.

-

To study the stepwise complex formation, prepare a series of solutions by mixing the stock solutions to achieve desired SCN⁻/Al³⁺ molar ratios (e.g., from 0.5 to 10).[4]

-

Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C).

-

The resulting solutions containing various hydrated this compound species are then ready for spectroscopic analysis.

Synthesis and Isolation of Solid Hydrated this compound (General Approach)

Materials:

-

Aluminum sulfate hydrate (Al₂(SO₄)₃·nH₂O) or Aluminum chloride (AlCl₃)

-

Barium thiocyanate (Ba(NCS)₂) or Potassium thiocyanate (KSCN)

-

Deionized water

-

Ethanol (for washing)

Procedure:

-

Prepare a concentrated aqueous solution of the aluminum salt.

-

Prepare a stoichiometric equivalent concentrated aqueous solution of the thiocyanate salt.

-

Slowly add the thiocyanate solution to the aluminum salt solution with constant stirring.

-

If using aluminum sulfate and barium thiocyanate, a precipitate of barium sulfate (BaSO₄) will form, which can be removed by filtration.

-

The resulting filtrate containing the aqueous this compound is then concentrated by slow evaporation at room temperature or under reduced pressure.

-

Crystals of hydrated this compound may form upon sufficient concentration or cooling.

-

The crystals are collected by filtration, washed with a small amount of cold ethanol to remove soluble impurities, and then dried in a desiccator over a suitable drying agent.

Stepwise Formation in Aqueous Solution

In aqueous solutions, the formation of hydrated this compound is not a single reaction but a stepwise displacement of water molecules from the hydration sphere of the Al³⁺ ion by thiocyanate ligands. The predominant species in solution is the hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺.

The stepwise formation of the complexes can be described by the following equilibria:

[Al(H₂O)₆]³⁺ + SCN⁻ ⇌ [Al(NCS)(H₂O)₅]²⁺ + H₂O [Al(NCS)(H₂O)₅]²⁺ + SCN⁻ ⇌ [Al(NCS)₂(H₂O)₄]⁺ + H₂O [Al(NCS)₂(H₂O)₄]⁺ + SCN⁻ ⇌ Al(NCS)₃(H₂O)₃ + H₂O

Raman spectroscopic studies have been instrumental in identifying the different species present at various molar ratios of thiocyanate to aluminum.[4]

Diagram of Stepwise Formation of Hydrated this compound Complexes

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical and Chemical Properties of Pure Aluminum Thiocyanate

This technical guide provides a comprehensive overview of the physical appearance, color, and other physicochemical properties of pure this compound. It includes detailed experimental protocols for its synthesis and characterization, along with visualizations of key processes to support research and development activities.

Introduction

This compound, with the chemical formula Al(SCN)₃, is an inorganic compound of interest in coordination chemistry and materials science. As a salt formed between the hard Lewis acid Al³⁺ and the ambidentate pseudohalide thiocyanate anion (SCN⁻), it serves as a valuable model for studying ligand-metal interactions. While its primary applications have historically been as a mordant in the textile industry, its properties continue to be relevant for the synthesis of advanced materials. A critical aspect of this compound chemistry is its pronounced tendency to form stable hydrates in the presence of water, making the isolation of the pure anhydrous form exceedingly challenging.[1][2][3]

Physical and Chemical Properties

The fundamental properties of this compound are summarized below. It is important to note that due to its hygroscopic nature and the difficulty in isolating the anhydrous form, some physical constants like a definitive melting or boiling point are not well-documented; thermal decomposition is the more likely outcome upon heating.

| Property | Value | Reference(s) |

| Appearance | Solid, yellow powder | [4][5][6][7] |

| Chemical Formula | C₃AlN₃S₃ | |

| Molecular Weight | 201.22 g/mol | [1][8] |

| CAS Number | 538-17-0 | [1] |

| Solubility | Soluble in water; insoluble in ethanol and ethyl ether | [4][5][6][7] |

| Stability | Stable under standard conditions; forms stable hydrates | [2][3][4][5][6][7] |

| Thermal Decomposition | Thiocyanate salts can decompose at elevated temperatures (≥177°C / 350°F) | [9] |

Structure and Speciation in Aqueous Solution

A definitive crystal structure for pure, anhydrous this compound has not been reported in the literature.[2][3] Research indicates that attempts to synthesize the anhydrous form often result in the formation of a stable, N-bound thiocyanate hydrate from which complete desolvation is not readily achieved.[2][3]

In aqueous solutions, the interaction between the aluminum (III) ion and thiocyanate ions is characterized by the stepwise substitution of water molecules in the hexaaquaaluminum(III) complex, [Al(H₂O)₆]³⁺. Raman spectroscopy studies have been instrumental in identifying the resulting complex species.[1][10] The predominant species formed are dependent on the molar ratio of thiocyanate to aluminum. In all identified aqueous complexes, the thiocyanate ligand is coordinated to the aluminum center through the nitrogen atom.[1][10]

The formation of these aquated this compound complexes can be visualized as a sequential process:

Caption: Speciation of this compound in Aqueous Solution.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of hydrated this compound.

Synthesis via Aqueous Salt Metathesis

This protocol describes a standard laboratory procedure for synthesizing hydrated this compound.

Materials:

-

Aluminum chloride hexahydrate (AlCl₃·6H₂O)

-

Potassium thiocyanate (KSCN)

-

Deionized water

-

Ethanol (for washing)

-

Diethyl ether (for washing)

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a 1.0 M aqueous solution of aluminum chloride hexahydrate.

-

Prepare a 3.0 M aqueous solution of potassium thiocyanate.

-

-

Reaction:

-

Slowly add the aluminum chloride solution to the potassium thiocyanate solution with constant stirring at room temperature. A 1:3 molar ratio of Al³⁺ to SCN⁻ should be maintained.

-

Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion. The formation of a potassium chloride precipitate will be observed.

-

-

Isolation and Purification:

-

Filter the reaction mixture to remove the precipitated potassium chloride.

-

The filtrate, containing the soluble this compound hydrate, can be concentrated by gentle heating or rotary evaporation.

-

To precipitate the hydrated this compound, the concentrated aqueous solution can be added to a larger volume of a solvent in which it is insoluble, such as cold ethanol or acetone.

-

Collect the resulting precipitate by filtration.

-

-

Washing and Drying:

-

Wash the precipitate with small portions of cold ethanol, followed by diethyl ether, to remove any remaining soluble impurities and to aid in drying.

-

Dry the final product under vacuum at room temperature to yield hydrated this compound as a yellow powder.

-

Characterization Protocols

Objective: To confirm the presence of the thiocyanate ligand and determine its coordination mode.

Sample Preparation:

-

Prepare a KBr pellet by grinding a small amount of the synthesized this compound powder (approx. 1-2 mg) with 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

Data Acquisition:

-

Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

-

The key vibration to observe is the C≡N stretching mode, which typically appears in the 2050-2100 cm⁻¹ region. An N-bound thiocyanate (isothiocyanate) generally shows this band at a higher frequency than the free ion or an S-bound thiocyanate.

Objective: To characterize the compound in its solid state or to study its speciation in aqueous solution.

Sample Preparation:

-

Solid State: Place a small amount of the powdered sample onto a microscope slide or into a capillary tube.

-

Aqueous Solution: Prepare a solution of the sample in deionized water of a known concentration in a quartz cuvette.

Data Acquisition:

-

Acquire the Raman spectrum using a suitable laser excitation wavelength (e.g., 532 nm or 785 nm).

-

Focus on the C-S and C-N stretching regions to identify the thiocyanate species.

The general workflow for the synthesis and characterization of this compound is depicted below.

Caption: Experimental Workflow for this compound.

Biological and Pharmaceutical Relevance

Currently, there is limited information available on the direct use of this compound in drug development or its involvement in specific biological signaling pathways. The biological activity associated with the thiocyanate ion itself is well-documented, particularly its role as a substrate for peroxidases in the innate immune system. However, this activity is not specific to the aluminum salt. The primary relevance of this compound in a pharmaceutical context would likely be as a starting material or reagent in the synthesis of more complex molecules.

Conclusion

Pure this compound is a yellow, water-soluble solid that is challenging to obtain in its anhydrous form due to the formation of stable hydrates. Its chemistry in aqueous solution is dominated by the formation of various N-bound aquated complexes. While a definitive crystal structure remains unreported, standard synthesis via salt metathesis and characterization by spectroscopic methods like FT-IR and Raman are well-established. For researchers and professionals in related fields, understanding the hydrated nature and solution speciation of this compound is crucial for its effective use in further synthetic applications.

References

- 1. This compound | 538-17-0 | Benchchem [benchchem.com]

- 2. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 538-17-0 [m.chemicalbook.com]

- 6. aluminium thiocyanate | 538-17-0 [chemicalbook.com]

- 7. aluminium thiocyanate CAS#: 538-17-0 [m.chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

The Application of Aluminum Thiocyanate as a Mordant in the Textile Industry: A Review of Principles and Extrapolated Protocols

Introduction

Aluminum thiocyanate, an aqueous solution with the chemical formula Al(SCN)₃, serves as a mordant in the textile dyeing industry.[1] Mordants are essential chemical substances that act as a fixative, forming a coordination complex with both the dye and the textile fiber. This bridging action enhances the affinity of the dye for the fabric, resulting in improved colorfastness, increased dye uptake, and a broader range of achievable shades. While aluminum compounds, particularly aluminum potassium sulfate (alum) and aluminum acetate, are widely utilized and documented as mordants for natural dyes on various fibers, specific detailed protocols and extensive quantitative data for this compound are not as readily available in publicly accessible scientific literature.[2][3][4][5][6]

This document aims to provide a comprehensive overview of the principles of aluminum-based mordanting and to extrapolate potential application protocols for this compound based on established methodologies for other aluminum salts. These notes are intended for researchers, scientists, and professionals in the textile and drug development industries who are exploring alternative mordanting agents.

Mechanism of Action: The Role of Aluminum in Dye Fixation

The fundamental role of an aluminum mordant is to facilitate a strong chemical bond between the dye molecule and the textile fiber.[3][7] Aluminum ions, being trivalent (Al³⁺), have a strong affinity for forming coordination complexes.[3] The process can be visualized as a two-step interaction:

-

Fiber-Mordant Interaction: The aluminum salt in the mordant solution hydrolyzes in water to form aluminum hydroxide, which can then bind to the functional groups of the textile fibers. For cellulosic fibers like cotton, this involves the formation of bonds with hydroxyl (-OH) groups. For protein fibers like wool and silk, the binding occurs with carboxyl (-COOH) and amino (-NH₂) groups.

-

Dye-Mordant Complexation: The mordanted fiber is then introduced to the dye bath. The dye molecules, which often contain functional groups like hydroxyl or carboxyl groups, chelate with the aluminum ions already bound to the fiber. This creates a stable, insoluble pigment-fiber complex, effectively locking the color into the textile.[7]

The thiocyanate (SCN⁻) ligand in this compound is an ambidentate ligand, meaning it can coordinate to the aluminum center through either the sulfur or the nitrogen atom.[8] While the specific influence of the thiocyanate ligand on the mordanting process is not extensively detailed in available literature, it may affect the solubility, stability, and reactivity of the aluminum complex, potentially influencing the final color and fastness properties.

Extrapolated Experimental Protocols

The following protocols are extrapolated from established methods for aluminum potassium sulfate (alum) and aluminum acetate.[9][10][11] It is crucial for researchers to conduct preliminary trials to optimize these parameters specifically for this compound and the desired dye-fiber combination.

Protocol 1: Pre-Mordanting of Cellulosic Fibers (e.g., Cotton, Linen)

This method involves treating the fabric with the mordant before dyeing.

-

Scouring the Fabric:

-

Wash the textile material thoroughly with a pH-neutral detergent to remove any sizing, oils, or impurities that could interfere with dye uptake.[11]

-

Rinse well with water until all detergent is removed.

-

-

Preparation of the Mordant Bath:

-

Based on protocols for other aluminum salts, a starting concentration of 5-15% this compound on the weight of the fabric (WOF) is recommended for initial trials.[2][5]

-

Weigh the dry fabric to determine the WOF.

-

For every 100g of fabric, prepare a mordant bath by dissolving 5-15g of this compound in a sufficient volume of warm water to allow the fabric to be fully submerged and move freely (e.g., a 20:1 liquor ratio, meaning 20mL of water for every 1g of fabric).

-

-

Mordanting Process:

-

Introduce the wet, scoured fabric to the mordant bath.

-

Slowly heat the bath to a simmer (around 80-90°C) and maintain this temperature for 1 hour, stirring gently to ensure even mordant application.[10]

-

Allow the bath to cool completely, and let the fabric soak for an extended period, for instance, overnight, to maximize mordant uptake.[11]

-

-

Post-Mordanting Treatment:

-

Remove the fabric from the mordant bath. The fabric can either be used damp in the dye bath or dried and stored for later use.[11] Storing mordanted fabric should be done away from direct sunlight.

-

Protocol 2: Simultaneous Mordanting and Dyeing

In this method, the mordant is added directly to the dye bath.

-

Scouring the Fabric:

-

Prepare the fabric as described in Protocol 1.

-

-

Preparation of the Dye Bath:

-

Prepare the natural dye extract according to standard procedures for the chosen dyestuff.

-

Add the wet, scoured fabric to the dye bath.

-

-

Mordanting and Dyeing:

-

Dissolve the desired amount of this compound (e.g., 5-15% WOF) in a small amount of hot water and add it to the dye bath.

-

Slowly raise the temperature of the dye bath to a simmer, as appropriate for the specific dye being used, and maintain for 1-2 hours.[9]

-

Stir gently and periodically to ensure even dyeing.

-

-

Rinsing and Finishing:

-

Allow the dye bath to cool.

-

Remove the fabric, rinse with cool water until the water runs clear, and wash with a pH-neutral detergent.

-

Dry the fabric away from direct sunlight.

-

Quantitative Data and Comparative Analysis

While specific quantitative data for this compound is scarce, the following table summarizes typical data found for other aluminum mordants, which can serve as a benchmark for initial experiments.

| Mordant | Fiber | Dye | Concentration (% WOF) | Washing Fastness (Gray Scale 1-5) | Light Fastness (Blue Wool Scale 1-8) | Reference |

| Aluminum Potassium Sulfate | Cotton | Madder | 5% | 1.69 | Not specified | [2] |

| Aluminum Acetate | Cotton | Madder | 5% | 2.02 | Not specified | [2] |

| Aluminum Potassium Sulfate | Cotton | Weld | 20% | 1.17 | 2.5 | [2][5] |

| Aluminum Acetate | Cotton | Weld | 5% | 2.17 | 2.0 | [2][5] |

| Alum (Potassium Aluminum Sulfate) | Cotton | Used Tea Extract | 3% | 4.5 (Post-mordanting) | Not specified | [9] |

Note: The Gray Scale for color change is rated from 5 (no change) to 1 (much change). The Blue Wool Scale for lightfastness is rated from 8 (excellent) to 1 (very poor).

Visualizing the Mordanting Process

Logical Workflow for Pre-Mordanting